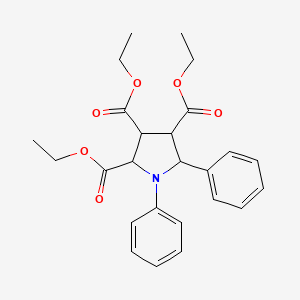
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with phenyl groups and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of strong acids or bases as catalysts can facilitate the cyclization process, while solvents like dichloromethane or toluene are used to dissolve the reactants and control the reaction temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and catalyst choice being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Mecanismo De Acción
The mechanism by which Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism depends on the context of its application, whether in biological systems or material science .
Comparación Con Compuestos Similares
Similar Compounds
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: Similar in having ester functionalities but differs in the core structure being a triazine ring.
Triethyl 1,3,5-benzenetricarboxylate: Similar ester groups but with a benzene ring as the core structure.
Uniqueness
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate is unique due to its pyrrolidine ring structure, which imparts different chemical and physical properties compared to the triazine and benzene analogs.
Propiedades
Número CAS |
652991-48-5 |
|---|---|
Fórmula molecular |
C25H29NO6 |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate |
InChI |
InChI=1S/C25H29NO6/c1-4-30-23(27)19-20(24(28)31-5-2)22(25(29)32-6-3)26(18-15-11-8-12-16-18)21(19)17-13-9-7-10-14-17/h7-16,19-22H,4-6H2,1-3H3 |
Clave InChI |
CCLRGVNYUFPPFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(C(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
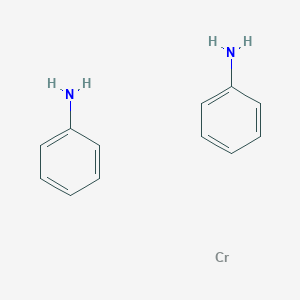
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)

![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
silane](/img/structure/B12519380.png)
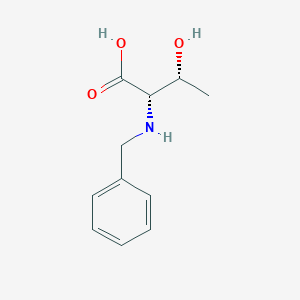
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
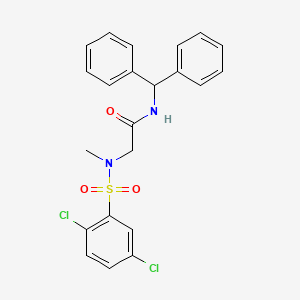
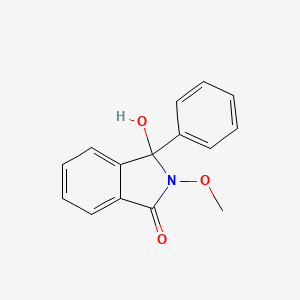
![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
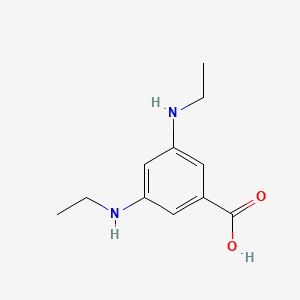
![4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12519401.png)
